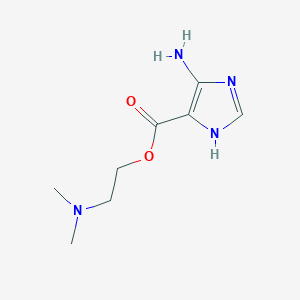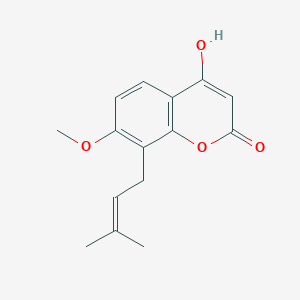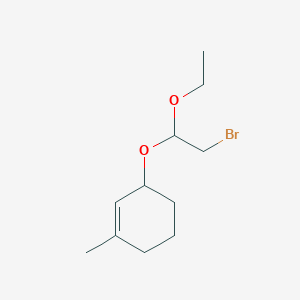
3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a bromoethoxyethoxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene typically involves the reaction of 1-methylcyclohex-1-ene with 2-bromoethanol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate ether, which is then brominated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of ethers, amines, or thiols.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Bromo-1-ethoxyethoxy)-1-propene
- 1-bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene
- 1-Bromo-2-(methoxymethoxy)ethane
Uniqueness
3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene is unique due to its cyclohexene ring structure, which imparts distinct chemical and physical properties compared to linear or aromatic analogs. This uniqueness makes it valuable in specific applications where the cyclohexene ring’s conformational flexibility and reactivity are advantageous .
Propriétés
Numéro CAS |
106491-40-1 |
|---|---|
Formule moléculaire |
C11H19BrO2 |
Poids moléculaire |
263.17 g/mol |
Nom IUPAC |
3-(2-bromo-1-ethoxyethoxy)-1-methylcyclohexene |
InChI |
InChI=1S/C11H19BrO2/c1-3-13-11(8-12)14-10-6-4-5-9(2)7-10/h7,10-11H,3-6,8H2,1-2H3 |
Clé InChI |
CSXLTZNJTCXZEE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CBr)OC1CCCC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


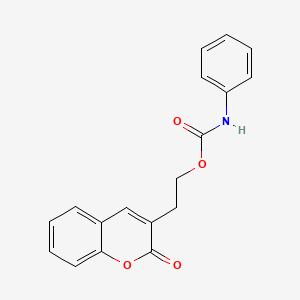
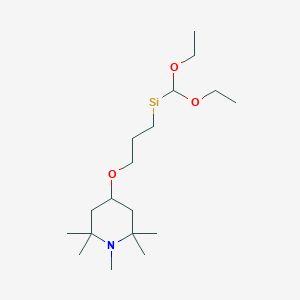
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)
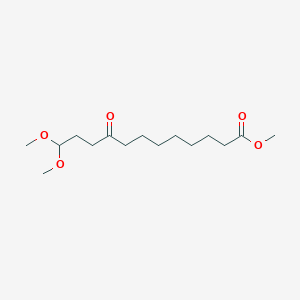
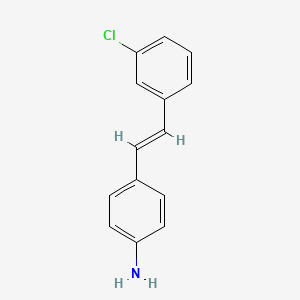
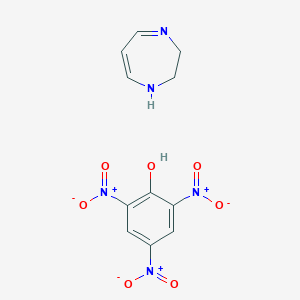
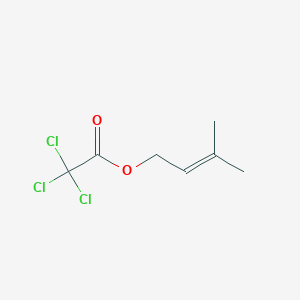
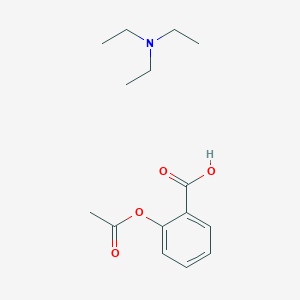
![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)
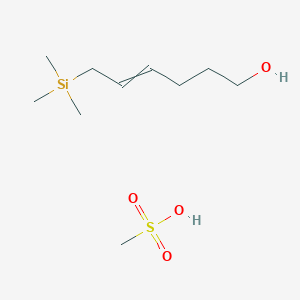
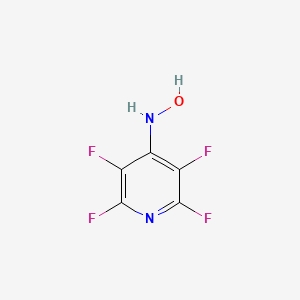
![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)
